molecular formula C20H17BrO6 B11651742 propyl {[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate

propyl {[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate

Cat. No.: B11651742
M. Wt: 433.2 g/mol
InChI Key: LVRHGICGBYXGDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PROPYL 2-{[3-(2-BROMOPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE is a complex organic compound with a molecular formula of C20H17BrO6.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPYL 2-{[3-(2-BROMOPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

PROPYL 2-{[3-(2-BROMOPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .

Scientific Research Applications

PROPYL 2-{[3-(2-BROMOPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of PROPYL 2-{[3-(2-BROMOPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE involves its interaction with specific molecular targets. The bromophenoxy group can interact with proteins or enzymes, altering their activity. The chromen-4-one moiety can participate in redox reactions, affecting cellular processes. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

PROPYL 2-{[3-(2-BROMOPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE is unique due to the combination of the bromophenoxy group and the chromen-4-one moiety. This combination provides distinct chemical properties and biological activities that are not observed in similar compounds .

Properties

Molecular Formula

C20H17BrO6

Molecular Weight

433.2 g/mol

IUPAC Name

propyl 2-[3-(2-bromophenoxy)-4-oxochromen-7-yl]oxyacetate

InChI

InChI=1S/C20H17BrO6/c1-2-9-24-19(22)12-25-13-7-8-14-17(10-13)26-11-18(20(14)23)27-16-6-4-3-5-15(16)21/h3-8,10-11H,2,9,12H2,1H3

InChI Key

LVRHGICGBYXGDJ-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC=C3Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.